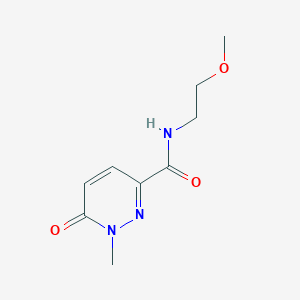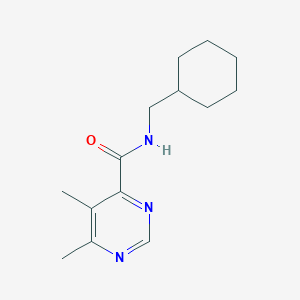
N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been extensively studied, providing insights into methodologies that could be applicable to N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. For instance, synthesis approaches for compounds with similar structural features involve the use of alkylthio, chloro, methoxy, and benzamidomethyl groups, indicating a variety of synthetic routes that could be explored for the target compound (Barlin et al., 1994). The reported syntheses emphasize the role of substituents in affecting the reactivity and binding affinity of the molecules, suggesting that the synthesis of the target compound may also involve careful consideration of substituent effects.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray powder structure analysis, revealing detailed insights into the arrangement of atoms and the types of bonds present. For example, the analysis of a piroxicam derivative showed specific hydrogen bonding patterns that contribute to its stability and properties (Chakraborty et al., 2007). Such analyses are crucial for understanding the three-dimensional arrangement of atoms in this compound and predicting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of dihydropyridazine derivatives is influenced by their functional groups and molecular structure. For example, the presence of methoxy, methyl, and carboxamide groups can significantly impact a compound's ability to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. Studies on similar compounds have shown that modifications at specific positions on the dihydropyridazine ring can lead to changes in biological activity, suggesting that the target compound may also exhibit unique reactivity patterns conducive to specific chemical transformations (Liu et al., 2020).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are largely determined by its molecular structure. The analysis of similar compounds provides insights into how structural features influence physical properties. For instance, the crystalline structure can affect the solubility and melting point, which are essential parameters for the compound's handling and application in chemical reactions (Chakraborty et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemicals, can be inferred from studies on related compounds. These properties are critical for understanding how the compound interacts in different chemical environments and under various conditions. The functional groups present in the compound play a significant role in determining its chemical behavior, including its potential as a ligand in coordination chemistry or its reactivity in organic synthesis (Gulea et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and its derivatives often involves reactions under specific conditions to achieve the desired structural features. Studies highlight the synthesis of related pyrazole, pyridazine, and pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry. For instance, the synthesis and characterization of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives demonstrate the broad applicability of similar compounds in creating structurally diverse molecules with potential biological activities (Hassan et al., 2014).
Biological Activity
Research into the biological activities of these compounds uncovers their potential in medical and pharmaceutical sciences. Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, containing similar core structures, have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of these molecules (Liu et al., 2020).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12-8(13)4-3-7(11-12)9(14)10-5-6-15-2/h3-4H,5-6H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECMSKTCVMIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B2491946.png)


![1-[5-Hydroxy-6-(isopropylsulfanyl)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2491955.png)



![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)


![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)
